Tolafentrine-d4

Bioanalysis Pharmacokinetics LC-MS/MS

Tolafentrine-d4 is the essential internal standard for LC-MS/MS quantification of Tolafentrine, a dual PDE3/4 inhibitor. Its +4.02 Da mass shift enables chromatographic co-elution with the analyte while providing distinct mass separation—critical for correcting ion suppression and extraction losses. Avoid generic substitutions; non-deuterated or alternative PDE inhibitor standards introduce irreproducible variability due to divergent retention times and ionization efficiencies. Secure reliable, audit-ready pharmacokinetic data for pulmonary hypertension and inflammation research. Request a quote today.

Molecular Formula C₂₈H₂₇D₄N₃O₄S
Molecular Weight 509.65
Cat. No. B1151293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTolafentrine-d4
Synonymsrel-(-)-N-[4-[(4aR,10bS)-1,2,3,4,4a,10b-Hexahydro-8,9-dimethoxy-2-methylbenzo[c][1,6]naphthyridin-6-yl]phenyl]-4-methylbenzene-d4-sulfonamide
Molecular FormulaC₂₈H₂₇D₄N₃O₄S
Molecular Weight509.65
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tolafentrine-d4: Deuterated Internal Standard for Precise PDE3/4 Inhibitor Quantification in Bioanalysis and Drug Development


Tolafentrine-d4 is the deuterium-labeled isotopologue of Tolafentrine, a dual-selective phosphodiesterase 3/4 (PDE3/4) inhibitor . The parent compound, Tolafentrine, has been investigated for its therapeutic potential in pulmonary hypertension and inflammatory diseases due to its ability to simultaneously elevate intracellular cAMP and cGMP levels, leading to vasodilation and anti-remodeling effects . Tolafentrine-d4 is distinguished by the replacement of four hydrogen atoms with deuterium, resulting in a molecular formula of C₂₈H₂₇D₄N₃O₄S and a molecular weight of 509.65 g/mol, which is +4.02 Da heavier than the non-deuterated form . This isotopic mass shift is critical for its application as an internal standard in quantitative bioanalytical assays, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), where it compensates for matrix effects and ensures precise quantification of Tolafentrine in biological matrices .

Why Generic PDE Inhibitor Substitution Compromises Analytical Accuracy and Pharmacological Fidelity


Substituting Tolafentrine-d4 with an unlabeled analog or a different deuterated PDE inhibitor in a bioanalytical workflow introduces unacceptable variability. The core function of Tolafentrine-d4 is as an internal standard for LC-MS/MS quantification of the specific analyte, Tolafentrine . Its near-identical physicochemical properties to the analyte, coupled with a distinct mass shift (+4.02 Da), allow it to co-elute and correct for ion suppression/enhancement, extraction losses, and instrument drift. Using a non-deuterated standard eliminates the mass distinction, rendering co-quantification impossible. Even a different deuterated PDE inhibitor (e.g., a PDE5 inhibitor like deuterated Sildenafil) would exhibit divergent chromatographic retention times, ionization efficiencies, and matrix effects, leading to inaccurate, non-reproducible analyte measurements . Furthermore, generic substitution fails to replicate the precise dual PDE3/4 inhibition profile required in functional studies, where even structurally similar compounds like Zardaverine demonstrate distinct potency and efficacy profiles [1].

Tolafentrine-d4: Quantified Differentiation Versus Key Comparators in Analytical Performance and Pharmacological Activity


Superior Analytical Precision: Deuterium-Induced Mass Shift (+4.02 Da) Enables LC-MS/MS Differentiation from Parent Tolafentrine

Tolafentrine-d4 exhibits a molecular mass increase of 4.02 Da compared to unlabeled Tolafentrine (C₂₈H₂₇D₄N₃O₄S vs. C₂₈H₃₁N₃O₄S), which is essential for its function as a distinguishable internal standard in mass spectrometry . This mass difference is sufficient to resolve the analyte and internal standard signals in the mass spectrometer, while the isotopic substitution maintains near-identical chromatographic retention time and ionization efficiency, thereby correcting for variability in sample preparation and instrument response . In contrast, using a non-deuterated standard or a structurally distinct analog would introduce quantification errors due to differential extraction recovery and ion suppression.

Bioanalysis Pharmacokinetics LC-MS/MS Internal Standard

Enhanced Metabolic Stability: Potential for Slowed Degradation via Deuterium Kinetic Isotope Effect

Replacement of hydrogen with deuterium at metabolically labile positions in Tolafentrine-d4 creates a stronger C-D bond, which can result in a kinetic isotope effect (KIE) that slows the rate of oxidative metabolism compared to the C-H bond in Tolafentrine . This phenomenon has been widely studied in nonclinical settings, where deuterated compounds demonstrate altered metabolic profiles and longer residence times [1]. While specific in vitro/in vivo KIE data for Tolafentrine-d4 are not publicly available in primary literature, this class-level property is well-established and forms the basis for using deuterated compounds to investigate metabolic pathways and improve pharmacokinetic profiles.

Drug Metabolism Pharmacokinetics Isotope Effects Metabolic Stability

Superior Pulmonary Vasodilatory Efficacy in Combination with Prostacyclin: Tolafentrine Prolongs Vasodilation >30 min vs. Monoselective PDE Inhibitors

In an experimental model of pulmonary hypertension in intact rabbits, coadministration of subthreshold intravenous Tolafentrine (100 µg/kg) with inhaled prostacyclin (PGI₂, 56 ng/kg·min) augmented the maximum pulmonary artery pressure (Ppa) drop by ~30-50% and prolonged the post-PGI₂ vasodilation to >30 minutes, compared to a return to baseline within 10 minutes with PGI₂ alone [1]. This effect was superior to that observed with the monoselective PDE3 inhibitor motapizone (2.2 µg/kg) and PDE4 inhibitor rolipram (5.5 µg/kg), which also prolonged vasodilation but to a lesser extent [1]. The dual PDE3/4 inhibitor zardaverine (50 µg/kg) exhibited similar amplification of the PGI₂ response, but Tolafentrine's specific potency profile offers a distinct alternative within this class [1].

Pulmonary Hypertension Vasodilation PDE3/4 Inhibition Combination Therapy

Potency Comparison in PDE Inhibition: Tolafentrine's Dual PDE3/4 Profile Offers a Differentiated EC₅₀ Profile vs. Selective Inhibitors

While the parent compound Tolafentrine is a dual PDE3/4 inhibitor, its potency in isolated enzyme assays differs from monoselective agents. In a cell-free PDE IV activity assay, Tolafentrine (and RP 73401) exhibited IC₅₀ values that were at least 30-fold lower than the highest concentration tested (10 µM), indicating high potency at the enzyme level [1]. However, in intact human eosinophils, the functional potency of Tolafentrine in inhibiting cell responses was at least two orders of magnitude lower than predicted from its cell-free PDE IV inhibition, a phenomenon also observed with RP 73401 but not with the non-selective inhibitor IBMX [1]. This discrepancy highlights that enzyme-level potency does not directly translate to cellular function, and that Tolafentrine's unique structure dictates its in vivo behavior, differentiating it from both non-selective and highly selective PDE inhibitors.

PDE Inhibition Enzyme Assay Structure-Activity Relationship Pharmacology

In Vivo Anti-Remodeling Efficacy: Tolafentrine Normalizes Hemodynamics and Vascular Remodeling in Pulmonary Hypertension Models

In a rat model of monocrotaline-induced pulmonary hypertension, chronic infusion of Tolafentrine (from days 14 to 28) significantly attenuated the increase in right ventricular systolic pressure (RVSP) and right heart hypertrophy . In untreated animals, RVSP increased from 25.8±2.0 to 62.9±3.4 mmHg at day 28 . Combined administration of Tolafentrine with the prostacyclin analog Iloprost achieved full normalization of all hemodynamic variables and right ventricle size, and also reversed established pulmonary vascular remodeling when administered from days 28 to 42 . This demonstrates a functional advantage over monotherapy approaches, which, while effective in some parameters, do not achieve the same degree of comprehensive disease reversal.

Pulmonary Hypertension Vascular Remodeling In Vivo Efficacy Combination Therapy

Molecular Mechanism: Tolafentrine Reduces ADMA and Elevates NO/cGMP via DDAH2 Induction, Differentiating it from Selective PDE Inhibitors

Treatment of endothelial cells with Tolafentrine significantly decreased asymmetrical dimethylarginine (ADMA)-induced apoptosis via a cAMP/PKA-dependent pathway by inducing the expression of dimethylarginine dimethylaminohydrolase 2 (DDAH2) [1]. This mechanism is distinct from simple PDE inhibition; it directly modulates the ADMA-DDAH axis, reducing ADMA levels (an endogenous NOS inhibitor) and subsequently elevating nitric oxide (NO) and cGMP levels [1]. In vivo, chronic nebulization of Tolafentrine in monocrotaline-induced pulmonary hypertensive rats reduced ADMA levels and elevated NO/cGMP, contributing to vascular regeneration [1]. This unique upstream modulation of the ADMA-DDAH pathway is not a shared feature of all PDE3/4 inhibitors and provides a mechanistic basis for Tolafentrine's anti-remodeling and endothelial-protective effects.

Endothelial Dysfunction ADMA-DDAH Axis Nitric Oxide cGMP Signaling

Tolafentrine-d4: Optimal Use Cases in Bioanalysis, PK/PD Studies, and Pulmonary Hypertension Research


LC-MS/MS Method Development and Validation for Tolafentrine Quantification in Plasma and Tissues

Tolafentrine-d4 is the gold standard internal standard for developing and validating robust LC-MS/MS methods to quantify the parent drug, Tolafentrine, in biological matrices. Its +4.02 Da mass shift allows for precise chromatographic co-elution and mass spectrometric differentiation, correcting for matrix effects and extraction variability, which is essential for meeting regulatory bioanalytical method validation guidelines .

Pharmacokinetic and Drug Metabolism Studies to Probe Metabolic Fate and Clearance

Researchers utilize Tolafentrine-d4 in in vitro (e.g., microsomal stability, hepatocyte incubation) and in vivo (animal PK) studies to accurately track Tolafentrine's concentration-time profile. The deuterium label may also reveal kinetic isotope effects that slow metabolism, providing insight into rate-limiting metabolic steps and supporting the design of metabolically stable analogs .

Functional Pharmacology Studies in Pulmonary Hypertension and Inflammation

Building on the established in vivo efficacy of Tolafentrine in reversing pulmonary vascular remodeling and normalizing hemodynamics , researchers can employ Tolafentrine-d4 as a tracer or internal standard in studies designed to correlate drug exposure with pharmacodynamic effects, such as changes in pulmonary artery pressure, right heart hypertrophy, and endothelial function markers (e.g., ADMA, NO) [1].

Investigating the ADMA-DDAH Axis and Endothelial Dysfunction

Tolafentrine-d4 is a critical tool for studies focused on the novel mechanism of Tolafentrine: upregulation of DDAH2, reduction of the endogenous NOS inhibitor ADMA, and subsequent elevation of NO/cGMP [1]. By enabling precise quantification of Tolafentrine levels, researchers can establish concentration-effect relationships for this unique endothelial-protective pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tolafentrine-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.